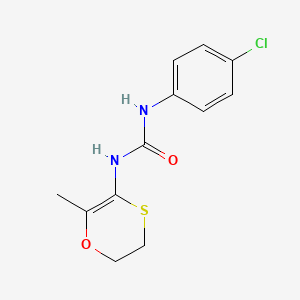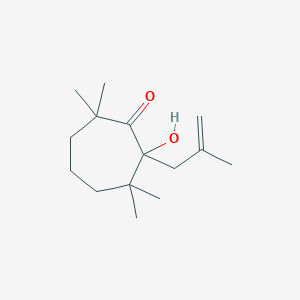
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one is an organic compound with a complex structure It features a cycloheptane ring substituted with hydroxy, methyl, and methylprop-2-en-1-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use isobutyronitrile as an initial raw material. The reaction conditions are carefully controlled to ensure high yield and purity of the target compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize byproducts. The process is designed to be safe and environmentally friendly, with minimal generation of wastewater and other pollutants .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and methylprop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methyl and methylprop-2-en-1-yl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one: This compound has a similar structure but with a cyclohexane ring instead of a cycloheptane ring.
3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl): This compound features a bicyclic structure with similar substituents.
Uniqueness
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one is unique due to its cycloheptane ring, which imparts different chemical and physical properties compared to similar compounds with cyclohexane or bicyclic structures. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
88292-31-3 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
2-hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-enyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H26O2/c1-11(2)10-15(17)12(16)13(3,4)8-7-9-14(15,5)6/h17H,1,7-10H2,2-6H3 |
Clave InChI |
QQYQJVDLSXSOFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1(C(=O)C(CCCC1(C)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)

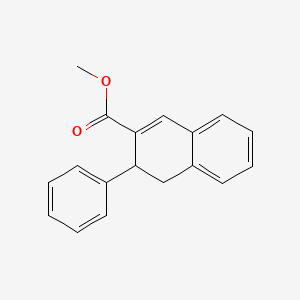
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)

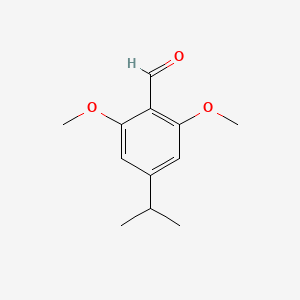

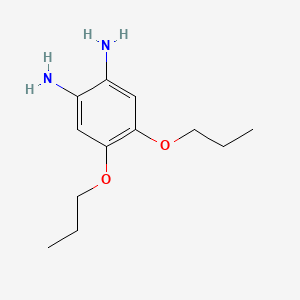
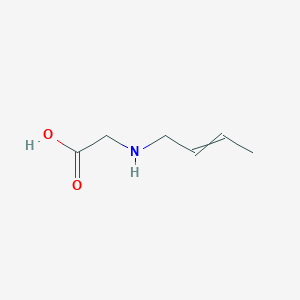

![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
